3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide
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Overview
Description
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and a quinoline moiety
Preparation Methods
The synthesis of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolidinone ring: This can be achieved by the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Wittig reaction or a similar condensation reaction with a furan-2-carbaldehyde derivative.
Attachment of the quinoline moiety: The quinoline derivative can be attached through a nucleophilic substitution reaction, where the quinoline nitrogen attacks an electrophilic carbon center on the thiazolidinone ring.
Final coupling: The final step involves coupling the intermediate with N-methylpropanamide under appropriate conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols or other reduced derivatives.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced conductivity or stability, making it useful in the development of new materials for electronics or other applications.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide include other thiazolidinone derivatives, furan-containing compounds, and quinoline-based molecules. What sets this compound apart is the unique combination of these three functional groups, which may confer distinct chemical and biological properties. For example, thiazolidinone derivatives are known for their anti-inflammatory and antidiabetic activities, while quinoline derivatives have been studied for their antimalarial and anticancer properties.
Properties
Molecular Formula |
C22H19N3O5S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C22H19N3O5S/c1-24(13-14-11-19(26)23-17-7-3-2-6-16(14)17)20(27)8-9-25-21(28)18(31-22(25)29)12-15-5-4-10-30-15/h2-7,10-12H,8-9,13H2,1H3,(H,23,26)/b18-12- |
InChI Key |
CWQJMMVPOQVGTO-PDGQHHTCSA-N |
Isomeric SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CCN3C(=O)/C(=C/C4=CC=CO4)/SC3=O |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=O |
Origin of Product |
United States |
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